molecular formula C11H15NO2 B063680 (S)-methyl 2-(benzylamino)propanoate CAS No. 159721-22-9

(S)-methyl 2-(benzylamino)propanoate

Cat. No.: B063680
CAS No.: 159721-22-9
M. Wt: 193.24 g/mol
InChI Key: HIVDOHPKFIBYPZ-VIFPVBQESA-N
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Description

(S)-methyl 2-(benzylamino)propanoate is a chiral α-amino acid ester that serves as a versatile building block and scaffold in modern organic synthesis and medicinal chemistry. Its significance stems from its role as a product of the "chiral pool," making it a readily available, enantiomerically pure synthon for constructing larger, stereochemically defined molecules. The compound is a cornerstone in asymmetric synthesis for the design and synthesis of novel pharmaceutical agents. It acts as a key precursor for non-proteinogenic (unnatural) amino acids and is integral to the development of peptidomimetics. Incorporating N-alkylated amino acid derivatives like this compound into peptide chains can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, thereby boosting the bioavailability and therapeutic potential of drug candidates. Its reactivity allows for selective modification; the secondary N-benzylamine group can undergo further alkylation or acylation, or be deprotected to reveal a primary amine, while the methyl ester can be hydrolyzed to the carboxylic acid, reduced, or reacted with organometallic reagents. Key Identifiers • CAS Number: 31022-10-3 • Molecular Formula: C11H15NO2 • Molecular Weight: 193.24 g/mol • SMILES: C C@H C(OC)=O Handling & Safety This compound is labeled with the signal word Danger and carries the hazard statement H314 , indicating it causes severe skin burns and eye damage . It is classified under UN# 2735 . Researchers must consult the Safety Data Sheet (SDS) and adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE). Disclaimer: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-(benzylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVDOHPKFIBYPZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441384
Record name (S)-methyl 2-(benzylamino)propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159721-22-9
Record name (S)-methyl 2-(benzylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(benzylamino)propanoate
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Synthetic Methodologies for Enantiopure S Methyl 2 Benzylamino Propanoate

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce an enantiomerically enriched product, thereby avoiding the loss of 50% of the material inherent in classical resolution of racemates. wikipedia.org This can be achieved through the use of chiral catalysts or enzymes that guide the reaction towards the desired stereoisomer.

Catalytic Asymmetric Transformations Leading to (S)-methyl 2-(benzylamino)propanoate

Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. mdpi.com For the synthesis of this compound, a key strategy is the asymmetric reductive amination of a prochiral keto-ester, such as methyl pyruvate (B1213749). This reaction involves the condensation of the ketone with benzylamine (B48309) to form an intermediate imine, which is then asymmetrically hydrogenated in the presence of a chiral transition metal catalyst.

The success of this approach hinges on the design of the chiral ligand complexed to the metal center (commonly rhodium, iridium, or ruthenium). The ligand creates a chiral environment around the metal, forcing the hydrogenation to occur preferentially on one face of the imine, leading to the desired (S)-enantiomer.

Table 1: Examples of Catalytic Systems for Asymmetric Synthesis

Catalyst System Substrate Product Enantiomeric Excess (e.e.) Yield
Rh-(R,R)-DIPAMP Methyl Pyruvate + Benzylamine This compound >95% High
Ir-(S)-BINAP Methyl 2-(benzylideneamino)propanoate This compound >98% >90%

Note: Data is representative of typical results for these classes of reactions.

Another viable asymmetric route is the alkylation of a chiral glycine (B1666218) enolate equivalent, where a chiral auxiliary controls the stereochemical outcome of the reaction with an electrophile. mdpi.com Subsequent removal of the auxiliary and reaction with benzyl (B1604629) bromide would yield the target compound.

Biocatalytic and Chemoenzymatic Routes to this compound

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. uni-graz.at Chemoenzymatic strategies combine enzymatic steps with traditional chemical reactions to construct complex molecules. nih.gov

A primary biocatalytic approach for synthesizing chiral amines is the use of transaminases (TAs). A transaminase can catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone (methyl pyruvate), with the enzyme's chiral active site controlling the stereochemistry to produce the (S)-amino ester. This can be followed by a standard chemical step of N-benzylation.

Alternatively, Baeyer-Villiger monooxygenases (BVMOs) have been investigated for the synthesis of esters like methyl propanoate from corresponding ketones. rug.nlrsc.org While not a direct route to the target compound, engineered BVMOs could be part of a multi-step chemoenzymatic pathway. uni-graz.at Such pathways often involve a combination of enzymatic transformations and conventional chemical synthesis to achieve the final product with high purity. nih.govmdpi.com

Chiral Resolution Strategies for Methyl 2-(benzylamino)propanoate Racemates

Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers. wikipedia.org While this approach has the disadvantage of a maximum theoretical yield of 50% for the desired enantiomer, it remains a widely used and practical method in many industrial applications.

Diastereomeric Salt Crystallization for Enantioseparation

The most common method for chiral resolution on a large scale is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic base, methyl 2-(benzylamino)propanoate, with an enantiomerically pure chiral acid, known as a resolving agent. This reaction creates a mixture of two diastereomeric salts.

Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. researchgate.net One of the diastereomeric salts will be less soluble in a given solvent and will crystallize out of the solution, allowing for its separation by filtration. The enantiomerically pure amine is then recovered by treating the separated salt with a base to neutralize the resolving agent.

Commonly used chiral resolving agents for amines include:

(R,R)-Tartaric acid mdpi.com

(S)-Mandelic acid

(R)-Camphor-10-sulfonic acid

The efficiency of the resolution depends on several factors, including the choice of resolving agent, the solvent system, temperature, and the rate of crystallization. gavinpublishers.com

Table 2: Diastereomeric Salt Resolution Parameters

Racemic Compound Resolving Agent Solvent Outcome
(R,S)-Methyl 2-(benzylamino)propanoate (R,R)-Tartaric Acid Ethanol/Water Crystallization of the less soluble (S,R,R)-diastereomeric salt

Note: This table illustrates the principle of the technique.

Chromatographic Enantioseparation Techniques for Methyl 2-(benzylamino)propanoate

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), can achieve excellent separation of enantiomers. mdpi.com This technique relies on the use of a chiral stationary phase (CSP), which interacts differently with the two enantiomers of the analyte.

As the racemic mixture passes through the column, one enantiomer will have a stronger interaction with the CSP and will therefore be retained longer, resulting in its elution from the column after the other enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for separating a wide range of chiral compounds, including amino acid derivatives. nih.gov

Preparative chiral chromatography allows for the isolation of enantiomerically pure compounds on a larger scale and is a valuable tool when crystallization methods are unsuccessful. nih.gov

Table 3: Chiral HPLC Enantioseparation Conditions

Chiral Stationary Phase (CSP) Mobile Phase Flow Rate Result
Amylose tris(3,5-dimethylphenylcarbamate) Hexane (B92381)/Isopropanol (B130326) (90:10) + 0.1% Diethylamine 1.0 mL/min Baseline separation of (R) and (S) enantiomers

Note: Conditions are representative and require optimization for specific applications.

Kinetic Resolution Methodologies Applied to Methyl 2-(benzylamino)propanoate Precursors

Kinetic resolution is a process where one enantiomer in a racemic mixture reacts at a different rate than the other when treated with a chiral catalyst or reagent. mdpi.comnih.gov This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting or unreacted enantiomer.

This technique is often applied to precursors of the target molecule. For example, a racemic precursor amine could undergo an enzyme-catalyzed acylation. Lipases, such as Lipase B from Candida antarctica (CALB), are frequently used for this purpose. In a typical scenario, the enzyme might selectively acylate the (R)-enantiomer of the racemic amine, leaving the desired (S)-enantiomer unreacted. The acylated product and the unreacted amine can then be easily separated due to their different chemical properties. The maximum yield for the desired enantiomer in a kinetic resolution is 50%. nih.gov

Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution that overcomes the 50% yield limitation. In DKR, the unreactive enantiomer is continuously racemized back to the racemic mixture in situ. This allows the entire starting material to be theoretically converted into the desired single enantiomeric product. rsc.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
(R,R)-Tartaric acid
(S)-Mandelic acid
(R)-Camphor-10-sulfonic acid
Benzylamine
Benzyl bromide
Diethylamine
Ethanol
Heptane
Hexane
Isopropanol
Isopropylamine
Methyl 2-(benzylideneamino)propanoate
Methyl pyruvate
Rhodium
Iridium
Ruthenium

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The synthesis of this compound traditionally involves the reductive amination of a pyruvate precursor with benzylamine. While effective, conventional batch methods often suffer from drawbacks such as long reaction times, use of hazardous reagents, and challenges in scalability and process control. In response, the principles of green chemistry have been applied to develop more sustainable alternatives that minimize waste, reduce energy consumption, and enhance safety.

Application of Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering numerous advantages over traditional batch processing. nih.govresearchgate.net The key principle of flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher selectivity, and enhanced safety. nih.gov

For the synthesis of this compound, a common strategy is the reductive amination of methyl pyruvate with benzylamine. In a flow setup, the reactants can be continuously pumped and mixed, passing through a heated or cooled reactor coil, followed by an in-line purification step. The small reactor volumes and high surface-area-to-volume ratios in flow reactors facilitate rapid heat and mass transfer, enabling the safe use of highly exothermic or hazardous reactions. nih.gov

The scalability of flow synthesis is a significant advantage. Increasing production capacity in a flow system is typically achieved by extending the operational time or by "scaling out," which involves running multiple reactors in parallel. This avoids the complex and often problematic process of re-optimizing reaction conditions for larger batch reactors.

While specific, detailed research findings on the continuous flow synthesis of this compound are not extensively published in publicly accessible literature, the principles can be extrapolated from similar reductive amination reactions performed in flow. The table below illustrates a hypothetical set of optimized parameters for such a synthesis, based on typical conditions for similar transformations.

ParameterValue
Reactant AMethyl Pyruvate
Reactant BBenzylamine
Reducing AgentH₂ (gas)
CatalystImmobilized Pd/C
SolventMethanol (B129727)
Flow Rate1.0 mL/min
Reactor Volume10 mL
Residence Time10 min
Temperature50 °C
Pressure10 bar
Yield>95%
Enantiomeric Excess>99% (with chiral catalyst)

Development of Environmentally Benign Synthetic Protocols

Catalytic Transfer Hydrogenation: A greener alternative to using high-pressure hydrogen gas is catalytic transfer hydrogenation. This method utilizes a safe and readily available hydrogen donor, such as 2-propanol or formic acid, in the presence of a transition metal catalyst (e.g., palladium on carbon). researchgate.net The reaction proceeds under milder conditions and avoids the hazards associated with handling gaseous hydrogen.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly route to enantiopure compounds. For the synthesis of this compound, transaminases or amine dehydrogenases could be employed for the asymmetric reductive amination of methyl pyruvate. frontiersin.org Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions, significantly reducing the use of organic solvents and energy consumption. The high enantioselectivity of enzymes can ensure the formation of the desired (S)-enantiomer with excellent purity.

Green Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents like chlorinated hydrocarbons are being replaced by greener alternatives such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water, where feasible. The use of recyclable catalysts and solvent-free reaction conditions are also key strategies in developing more sustainable protocols.

To quantify the "greenness" of a synthetic route, various metrics have been developed. These include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). nih.govmdpi.comtudelft.nlunica.it A lower E-Factor and PMI indicate a more environmentally friendly process with less waste generated per kilogram of product. The table below provides a comparative analysis of hypothetical green chemistry metrics for different synthetic approaches to this compound.

Synthetic ProtocolAtom Economy (%)E-FactorProcess Mass Intensity (PMI)Key Green Features
Traditional Batch (NaBH₃CN)~75%10-2011-21-
Flow Chemistry (H₂/Pd/C)>90%5-106-11Scalability, safety, efficiency
Catalytic Transfer Hydrogenation>90%8-159-16Avoids high-pressure H₂
Biocatalysis (Transaminase)>95%2-83-9Aqueous media, high selectivity, mild conditions

Advanced Stereochemical Characterization and Absolute Configuration Determination of S Methyl 2 Benzylamino Propanoate

Spectroscopic Methods for Stereochemical Elucidation

Spectroscopic techniques are indispensable tools for probing the stereochemistry of chiral molecules in both solution and solid states. These methods rely on the differential interaction of the molecule with various forms of electromagnetic radiation to provide structural and conformational information.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the constitution and relative configuration of molecules. researcher.lifenih.gov For (S)-methyl 2-(benzylamino)propanoate, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

While specific experimental spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on its structure and data from analogous N-acyl or N-benzyl amino acid esters. scielo.org.mx The proton NMR spectrum would feature distinct signals for the methyl ester protons, the C2 and C3 protons of the propanoate backbone, the benzylic methylene (B1212753) protons, and the aromatic protons of the benzyl (B1604629) group. The carbon NMR would similarly show characteristic resonances for the carbonyl carbon, the ester methyl carbon, the aliphatic carbons (C2, C3, and the benzylic CH₂), and the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted NMR data based on the compound's structure. Specific values may vary with solvent and experimental conditions.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
CH ₃-C2 ¹H ~1.3-1.5 Doublet Coupled to C2-H
C2-H ¹H ~3.3-3.6 Quartet Coupled to C3-H₃
Ph-CH ₂-N ¹H ~3.7-3.9 Singlet (or AB quartet) Protons can be diastereotopic
O-CH ¹H ~3.7 Singlet Ester methyl group
Ph-H ¹H ~7.2-7.4 Multiplet Aromatic protons
C H₃-C2 ¹³C ~18-20
C 2-H ¹³C ~55-60 Chiral center
Ph-C H₂-N ¹³C ~52-55
O-C H₃ ¹³C ~52 Ester methyl carbon
C =O ¹³C ~173-176 Carbonyl carbon

| C -Ph | ¹³C | ~127-140 | | Aromatic carbons |

To confirm the absolute configuration using NMR, chiral derivatizing agents (CDAs) like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or α-methoxy-α-phenylacetic acid (MPA) are often employed. bohrium.comresearchgate.net Reaction of the amine functionality in this compound with (R)- and (S)-MTPA would produce a pair of diastereomers. These diastereomers exhibit distinct NMR spectra, and the differential chemical shifts (Δδ = δS - δR) of protons near the chiral center can be used to deduce the absolute configuration of the original amine. researchgate.netacs.org

Conformational analysis, which examines the spatial arrangement of atoms resulting from rotation about single bonds, can be investigated using techniques like the Nuclear Overhauser Effect (NOE). NOE experiments measure the transfer of nuclear spin polarization between spatially proximate nuclei, providing insights into the preferred solution-state conformation of the molecule.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.comnih.gov This technique is particularly useful for assigning the absolute configuration of molecules containing a chromophore near a stereocenter. nih.gov In this compound, the phenyl ring of the benzyl group acts as a chromophore.

The CD spectrum of an amino acid derivative is sensitive to the stereochemistry at the α-carbon. nih.gov For L-amino acids (which typically have the S-configuration, with the exception of cysteine), the n → π* electronic transition of the carboxyl group often results in a characteristic CD signal (Cotton effect). researchgate.net The presence of the N-benzyl group introduces additional electronic transitions (e.g., π → π* transitions of the aromatic ring) that will produce a more complex CD spectrum. rsc.org

By comparing the experimental CD spectrum of the compound to the spectra of known standards or to theoretical spectra calculated using computational methods, the absolute configuration can be determined. mtoz-biolabs.comnih.gov A positive or negative Cotton effect at a specific wavelength is correlated with a particular spatial arrangement of the chromophore relative to the chiral center, allowing for the assignment of the (S) or (R) configuration. nih.gov

X-ray Crystallography for Definitive Absolute Configuration

Single-crystal X-ray crystallography is considered the most reliable and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govthieme-connect.de The technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to generate a three-dimensional electron density map, from which the precise positions of all atoms in the molecule can be determined. purechemistry.org

For a chiral, enantiomerically pure compound, the absolute configuration can be determined through the analysis of anomalous dispersion. thieme-connect.deresearchgate.net This phenomenon occurs when the frequency of the X-ray radiation is close to an absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. This effect allows for the differentiation between the actual structure and its mirror image. The Flack parameter, derived from the crystallographic data, is a key indicator used to confidently assign the absolute stereochemistry; a value close to zero for a given configuration confirms its correctness. researchgate.net

While no published crystal structure for this compound is currently available, this method remains the gold standard for its definitive structural elucidation, provided that a suitable single crystal can be grown. nih.gov

Computational Methods for Stereochemical and Conformational Analysis

Computational chemistry provides powerful tools that complement experimental techniques for stereochemical and conformational analysis. frontiersin.orgnumberanalytics.com Methods such as Density Functional Theory (DFT) can be used to model the properties of this compound.

A crucial first step is a thorough conformational search to identify the lowest energy (most stable) conformations of the molecule, which is important for a flexible molecule with multiple rotatable bonds. frontiersin.orgnumberanalytics.com Once the stable conformers are identified, their relative energies can be used to calculate a Boltzmann-averaged theoretical spectrum for comparison with experimental data.

Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts and CD spectra. nih.gov The calculated NMR shifts for the (S)- and (R)-enantiomers can be compared with experimental data to help assign the relative configuration, often using statistical methods like the DP4+ analysis. researcher.lifefrontiersin.org Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the theoretical CD spectrum. nih.gov A good match between the calculated CD spectrum for the (S)-isomer and the experimental spectrum provides strong evidence for the assignment of the absolute configuration. rsc.org

Reactivity, Mechanistic Studies, and Derivatization of S Methyl 2 Benzylamino Propanoate

Detailed Mechanistic Investigations of Key Chemical Transformations

The chemical reactivity of (S)-methyl 2-(benzylamino)propanoate is characterized by transformations involving its secondary amine and ester functionalities. Mechanistic investigations into these reactions, while not always exhaustive for this specific molecule, can be understood through analogy with similar substrates and through computational and experimental studies of related systems. Key transformations include N-debenzylation, catalytic hydrogenation, and its use in diastereoselective reactions, where the stereochemical outcome is governed by subtle mechanistic details.

N-Debenzylation and Catalytic Hydrogenation

The removal of the N-benzyl group is a common and crucial transformation of this compound, often achieved through catalytic hydrogenation. This process not only yields the free amino ester but can also lead to the reduction of the ester group, depending on the reaction conditions.

The mechanism of catalytic hydrogenation of esters, a related transformation, is proposed to follow a pathway involving the interaction of the ester with the catalyst surface. For instance, in the hydrogenation of methyl benzoate (B1203000) over manganese-based catalysts, the reaction is thought to proceed via the Mars-van-Krevelen mechanism. This mechanism emphasizes the role of lattice oxygen and oxygen vacancies on the catalyst's surface. The process begins with the dissociation and adsorption of hydrogen on the catalyst. The ester's carbonyl group interacts with the catalyst, and hydrogen atoms are transferred, leading to the formation of an aldehyde intermediate (benzaldehyde in the case of methyl benzoate) and then to the corresponding alcohol. nih.gov

A proposed catalytic cycle for the hydrogenation of methyl acetate (B1210297) by a manganese pincer complex involves the coordination of the ester to the metal center, followed by the heterolytic cleavage of H2. The hydride is then transferred to the carbonyl carbon, leading to a hemiacetal intermediate which subsequently eliminates methanol (B129727) to form an aldehyde. A second hydrogenation step then reduces the aldehyde to the corresponding alcohol.

In the context of this compound, catalytic hydrogenation typically employs a palladium catalyst. The reaction proceeds via the adsorption of the benzyl (B1604629) group's aromatic ring and the lone pair of the nitrogen atom onto the catalyst surface. Hydrogen is also adsorbed and dissociates on the surface. The hydrogen atoms are then transferred to the benzylic carbon-nitrogen bond, leading to its cleavage and the formation of toluene (B28343) and methyl 2-aminopropanoate. The stereocenter at the alpha-carbon is generally retained during this process under mild conditions.

Diastereoselective Reactions

This compound is a chiral building block, and its reactions often proceed with a degree of diastereoselectivity. Mechanistic studies of similar chiral amines in acylation reactions provide insight into the factors governing this selectivity.

For example, the kinetic resolution of racemic methyl-substituted cyclic alkylamines via acylation has been studied in detail, with density functional theory (DFT) modeling used to elucidate the transition states. In the acylation of 2-methylpiperidine (B94953) with an active ester of (R)-2-phenoxypropanoic acid, a concerted mechanism was identified where the addition of the amine occurs simultaneously with the elimination of the leaving group. The observed high stereoselectivity for the formation of the (R,R)-amide was attributed to lower steric hindrance in the corresponding transition state compared to the transition state leading to the (R,S)-amide.

These computational studies allow for the analysis of the energies of different transition states, providing a quantitative basis for understanding the observed product ratios. The difference in activation energies (ΔΔG‡) between the competing diastereomeric transition states is directly related to the selectivity of the reaction.

Reactant AmineAcylating AgentMajor DiastereomerΔG‡ (kcal/mol) (Major)ΔG‡ (kcal/mol) (Minor)ΔΔG‡ (kcal/mol)Predicted Selectivity (s)Experimental Selectivity (s)
(R/S)-2-methylpiperidine(R)-2-phenoxypropanoyl-NHS(R,R)-amide15.317.82.57873
(R/S)-2-methylpyrrolidine(R)-2-phenoxypropanoyl-NHS(R,R)-amide14.916.51.61510

Data adapted from DFT modeling of acylative kinetic resolution. Selectivity (s) is calculated based on the difference in activation energies.

While this data is for a related system, the principles of stereochemical control via sterically favored transition states are directly applicable to reactions involving this compound. The benzyl group and the methyl ester group would play significant roles in defining the steric environment around the nitrogen atom, thus influencing the approach of reagents and the relative energies of diastereomeric transition states in reactions such as acylation or alkylation.

Applications of S Methyl 2 Benzylamino Propanoate As a Chiral Building Block in Complex Molecule Synthesis

Role in Natural Product Total Synthesis

While direct total syntheses of natural products employing (S)-methyl 2-(benzylamino)propanoate as a starting material are not extensively documented in readily available literature, its structural motif is a key component in the retrosynthetic analysis of various complex natural products. Chiral amino acid derivatives are fundamental to the synthesis of many alkaloids and other nitrogen-containing natural products. For instance, in the enantioselective total synthesis of marine alkaloids like (-)-agelastatin A, the construction of the chiral pyrrole (B145914) core often relies on precursors derived from amino acids. researchgate.netnih.gov Although syntheses of (-)-agelastatin A have utilized chiral building blocks derived from D-aspartic acid, the principles of stereochemical control and functional group manipulation are directly translatable to the use of this compound for analogous synthetic challenges. researchgate.netnih.gov

Integration into Peptidomimetic and Peptide Chemistry

The N-benzyl group in this compound serves as a crucial protecting group and a tool for introducing structural modifications in peptide and peptidomimetic chemistry. N-alkylation of amino acids is a common strategy to enhance the metabolic stability and conformational rigidity of peptides. chemimpex.com This modification can influence the therapeutic properties of peptide-based drugs.

A significant application of this building block is in the synthesis of cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs). These scaffolds are prevalent in numerous natural products and exhibit a wide range of biological activities. researchgate.netbas.bgnih.gov The synthesis of a chiral diketopiperazine can be achieved by coupling N-protected this compound with another N-protected amino acid, followed by deprotection and intramolecular cyclization. For example, coupling with N-Cbz-L-proline would yield a dipeptide precursor that, upon removal of the protecting groups and subsequent cyclization, affords a bicyclic diketopiperazine with defined stereochemistry. researchgate.netbeilstein-journals.org

Precursor 1Precursor 2Key StepsProduct
This compoundN-Cbz-L-proline1. Peptide coupling2. Deprotection3. Intramolecular cyclizationChiral bicyclic diketopiperazine

The resulting diketopiperazines can serve as scaffolds for further functionalization, leading to the creation of libraries of bioactive compounds for drug discovery. bas.bg

Precursor for the Synthesis of Chiral Ligands and Organocatalysts

The chirality and functional handles of this compound make it an attractive starting material for the synthesis of chiral ligands for asymmetric catalysis. Chiral phosphine (B1218219) ligands, in particular, have demonstrated broad utility in a variety of transition-metal-catalyzed reactions.

A straightforward approach to synthesizing chiral phosphine ligands involves the reaction of amino acid esters with chlorophosphines. For instance, reacting L-alanine methyl ester hydrochloride, a close analogue of the title compound, with chlorodiphenylphosphine (B86185) yields N-diphenylphosphinoamino acid methyl esters. rsc.org These compounds can act as monodentate ligands or be further elaborated into bidentate ligands. The N-benzyl group in this compound can be retained or modified during the synthesis to fine-tune the steric and electronic properties of the resulting ligand.

Starting MaterialReagentProductApplication
L-alanine methyl ester hydrochlorideChlorodiphenylphosphineN-Diphenylphosphinoalanine methyl esterChiral monodentate phosphine ligand
L-alanine methyl ester hydrochloride2 equiv. ChlorodiphenylphosphineN,N-bis(diphenylphosphino)alanine methyl esterChiral bidentate phosphine ligand

These chiral phosphine ligands can be complexed with various transition metals, such as rhodium or palladium, to create catalysts for asymmetric transformations like hydrogenation and allylic alkylation, leading to products with high enantiomeric excess. rsc.org

Utility in the Construction of Chiral Heterocyclic Compounds

Beyond diketopiperazines, this compound is a valuable precursor for the stereoselective synthesis of other chiral heterocyclic compounds, such as piperidines. Functionalized piperidines are common structural motifs in many pharmaceuticals. nih.gov

A powerful strategy for the synthesis of highly substituted piperidines involves the diastereoselective functionalization of existing piperidine (B6355638) rings. While not a direct cyclization from the acyclic precursor, the chiral center originating from this compound can direct the stereochemical outcome of subsequent reactions on a piperidine scaffold. For example, photoredox-catalyzed α-amino C–H arylation of N-benzylpiperidines derived from chiral amino acids can proceed with high diastereoselectivity, leading to the formation of complex trisubstituted piperidines. nih.gov The stereochemistry of the final product is often dictated by the thermodynamic stability of the diastereomers. nih.gov

Strategic Intermediate in the Synthesis of Bioactive Compounds

This compound and its derivatives are key strategic intermediates in the synthesis of a variety of bioactive compounds, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. ACE inhibitors are a class of drugs used to treat hypertension and congestive heart failure. researchgate.netchemicalbook.comnih.gov

Many ACE inhibitors, such as enalapril (B1671234) and lisinopril, contain an N-substituted L-alanine fragment in their structure. researchgate.netchemicalbook.comnih.gov The synthesis of these drugs often involves the reductive amination of a keto-acid or ester with an L-alanine derivative. For example, the synthesis of enalapril involves the coupling of L-alanyl-L-proline with ethyl 2-oxo-4-phenylbutanoate, followed by reduction. chemicalbook.com The N-benzyl group in this compound can serve as a protecting group for the amine during the initial coupling steps and can be removed later in the synthetic sequence via hydrogenolysis.

The general synthetic approach for ACE inhibitors highlights the importance of chiral N-substituted alanine (B10760859) esters in establishing the correct stereochemistry, which is crucial for their biological activity.

Theoretical and Computational Studies on S Methyl 2 Benzylamino Propanoate and Its Derivatives

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For "(S)-methyl 2-(benzylamino)propanoate," methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and reactivity. These studies typically involve the optimization of the molecule's geometry to find its most stable three-dimensional arrangement.

Once the geometry is optimized, a variety of electronic properties can be calculated. A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. For "this compound," the MEP would likely show negative potential around the oxygen atoms of the ester group and the nitrogen of the amino group, indicating these as sites for electrophilic attack.

Table 1: Representative Electronic Properties from Quantum Chemical Calculations

Property Description Typical Method of Calculation
HOMO Energy Energy of the Highest Occupied Molecular Orbital DFT (e.g., B3LYP/6-31G*)
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital DFT (e.g., B3LYP/6-31G*)
HOMO-LUMO Gap Difference in energy between HOMO and LUMO Calculated from HOMO and LUMO energies
Dipole Moment Measure of the net molecular polarity DFT

Conformational Landscape and Energy Calculations

The flexibility of "this compound" arises from the possible rotations around its single bonds. This flexibility results in various spatial arrangements known as conformations. A thorough understanding of the conformational landscape is essential, as the molecule's biological activity and physical properties are often dependent on its preferred shape.

Computational methods can be used to explore this landscape by systematically rotating the molecule's dihedral angles and calculating the potential energy of each resulting conformation. This process, known as a potential energy surface (PES) scan, helps to identify the most stable conformers (those at energy minima) and the energy barriers between them (transition states). For "this compound," key rotations would include the bonds connecting the benzyl (B1604629) group to the nitrogen and the bonds around the chiral center.

The relative energies of different conformers can be calculated with high accuracy, allowing for the determination of their population distribution at a given temperature using the Boltzmann distribution. These calculations can reveal whether the molecule exists predominantly in one low-energy conformation or as a mixture of several conformers.

Table 2: Example of Conformational Analysis Data

Dihedral Angle Conformation Relative Energy (kcal/mol)
C-N-Cα-C' Staggered 0 (Reference)
C-N-Cα-C' Eclipsed Higher Energy
N-Cα-C'-O Anti Low Energy

Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into how "this compound" would behave in a realistic environment, such as in a solvent or interacting with a biological target.

In a typical MD simulation, the molecule is placed in a simulation box, often with explicit solvent molecules like water. The forces between all atoms are calculated, and the atoms are moved according to Newton's laws of motion over a series of small time steps. The resulting trajectory provides a wealth of information about the molecule's flexibility, its interactions with the surrounding environment, and its conformational changes over time.

Analysis of MD trajectories can reveal stable hydrogen bonding patterns, the solvation structure around the molecule, and dynamic properties such as diffusion coefficients. For instance, an MD simulation could show how the benzyl group of "this compound" might engage in hydrophobic interactions, while the ester and amino groups form hydrogen bonds with water.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their experimental characterization. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical infrared (IR) spectrum can be generated. Similarly, by calculating the magnetic shielding of each nucleus, theoretical Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can be predicted. These predicted spectra can be compared with experimental data to confirm the molecule's structure.

Furthermore, computational methods can be used to explore potential reaction pathways for "this compound." By mapping the potential energy surface for a reaction, it is possible to identify the transition state structures and calculate the activation energies. This information can help to predict the feasibility of a reaction and to understand its mechanism at a molecular level. For example, the hydrolysis of the ester group or reactions at the amino group could be modeled to understand the compound's chemical stability and reactivity.

Table 3: Predicted Spectroscopic Data

Spectrum Type Predicted Parameter
IR Vibrational Frequencies (cm⁻¹) for C=O stretch, N-H bend, etc.
¹H NMR Chemical Shifts (ppm) for protons on the benzyl group, methyl group, etc.

Advanced Analytical Techniques for Purity and Enantiomeric Excess Determination of S Methyl 2 Benzylamino Propanoate

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioselective separation of chiral compounds like (S)-methyl 2-(benzylamino)propanoate. The development of a robust HPLC method is a systematic process involving the careful selection of a chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve baseline resolution of the enantiomers.

The most widely utilized CSPs for the separation of amino acid derivatives fall into several major categories, including polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based phases. sigmaaldrich.comnih.gov Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, often provide excellent enantioselectivity for a broad range of compounds through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions. ymc.co.jp Macrocyclic glycopeptide phases, like those based on vancomycin (B549263) or teicoplanin, are particularly effective for ionizable molecules and offer unique selectivity in polar ionic, polar organic, and reversed-phase modes.

Method development typically begins with a screening process using a set of complementary chiral columns and a variety of mobile phase systems. ymc.co.jp For a compound like methyl 2-(benzylamino)propanoate, which contains both a secondary amine and an ester functional group, both normal-phase and reversed-phase conditions can be explored. In normal-phase mode, typical mobile phases consist of a non-polar solvent such as hexane (B92381) with a polar modifier like isopropanol (B130326) or ethanol. ymc.co.jp For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution. In reversed-phase mode, mixtures of water with acetonitrile (B52724) or methanol (B129727), often with acidic or basic additives to control the ionization state of the analyte, are employed. sigmaaldrich.com

The optimization phase involves fine-tuning the mobile phase composition, flow rate, and column temperature to maximize the resolution (Rs) and selectivity (α) between the enantiomeric peaks. Lower flow rates and reduced temperatures can often enhance chiral recognition and improve separation. A closely related technique, Ultra-Performance Convergence Chromatography (UPC²), which utilizes supercritical CO2 as the primary mobile phase, has demonstrated superior resolution and significantly higher throughput compared to traditional normal-phase HPLC for the separation of analogous compounds like phenylalanine methyl esters.

ParameterCondition
Instrumentation ACQUITY UPC² with PDA Detection
Column CHIRALPAK ID, 4.6 x 100 mm, 3 µm
Mobile Phase A CO₂
Mobile Phase B Methanol with 0.1% NH₄OH
Isocratic Conditions 90% A, 10% B
Flow Rate 1.5 mL/min
Column Temperature 40 °C
Back Pressure 2500 psi
Detection UV at 210 nm
Sample Concentration 5 mg/mL
Injection Volume 4 µL
Table 7.1.1: Illustrative UPC² Method Parameters for the Chiral Separation of Phenylalanine Methyl Esters, analogous to this compound.

Chiral Gas Chromatography (GC) Applications

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile compounds. For amino acid derivatives such as methyl 2-(benzylamino)propanoate, derivatization is a mandatory step to increase their volatility and thermal stability, as well as to improve chromatographic peak shape. sigmaaldrich.com

The derivatization process typically involves a two-step reaction targeting the amine and carboxyl functional groups. The carboxyl group is commonly esterified (if not already an ester), and the amino group is acylated. sigmaaldrich.com This dual-functionalization masks the polar groups, rendering the molecule suitable for GC analysis. This process must be carefully controlled to prevent racemization of the chiral center. sigmaaldrich.com

Common derivatization schemes include esterification with an alcohol (e.g., methanol, isopropanol) in the presence of an acid catalyst, followed by acylation of the N-benzylamino group with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.com The choice of derivatizing agent can also influence the separation and even the elution order of the enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.com

Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives, particularly modified β- and γ-cyclodextrins bonded to a polysiloxane backbone (e.g., Chirasil-DEX), are widely used for this purpose. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the derivatized analyte enantiomers and the chiral cyclodextrin cavity. The differing stability of these complexes leads to different retention times. Chiral GC methods often offer higher sensitivity and shorter analysis times compared to HPLC. sigmaaldrich.com When coupled with a mass spectrometer (GC-MS), this technique provides both quantitative enantiomeric excess data and structural confirmation. nih.gov

StepReagentPurpose
Esterification Methanolic HCl, Trimethylchlorosilane (TMCS)Converts the carboxylic acid to a methyl ester to increase volatility.
Acylation Trifluoroacetic anhydride (TFAA), Acetic anhydride, Heptafluorobutyl chloroformate (HFBCF)Blocks the polar N-H group to improve peak shape and thermal stability.
Table 7.2.1: Common Derivatization Agents for Chiral GC Analysis of Amino Acids. sigmaaldrich.comnih.gov

Nuclear Magnetic Resonance (NMR) Methods for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach for determining enantiomeric excess without requiring chromatographic separation. Since enantiomers are indistinguishable in an achiral solvent, producing identical NMR spectra, a chiral auxiliary must be introduced to induce spectral differentiation. libretexts.org This is achieved by converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra. semmelweis.huresearchgate.net

There are two primary NMR methods for this purpose:

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral derivatizing agent, such as Mosher's acid ((R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid), to form a stable pair of diastereomers. researchgate.net These diastereomers will exhibit separate signals in the ¹H, ¹³C, or ¹⁹F NMR spectra. The enantiomeric excess can then be calculated by integrating the corresponding signals for each diastereomer. nih.gov This method provides robust and clear signal separation but requires a chemical reaction and purification step.

Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs): These agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube. semmelweis.hunih.gov This in-situ complexation leads to small but measurable differences in the chemical shifts (ΔΔδ) for specific protons of the two enantiomers. semmelweis.hu CSAs are typically chiral molecules that can engage in interactions like hydrogen bonding or π-π stacking with the analyte. nih.govunipi.it CSRs are often paramagnetic lanthanide complexes (e.g., Eu(hfc)₃) that induce large chemical shift changes, spreading out the spectrum and resolving overlapping signals. libretexts.org The enantiomeric excess is determined by the integration of the now-separated signals. The CSA/CSR approach is rapid and avoids chemical modification of the analyte, but the chemical shift differences can be small and sensitive to experimental conditions such as concentration and temperature. semmelweis.hu

For this compound, the presence of the basic nitrogen and the aromatic ring provides sites for interaction with various CSAs. The choice of agent and solvent is crucial for maximizing the chemical shift non-equivalence. semmelweis.hu

Type of AgentExampleMechanismAdvantageDisadvantage
Chiral Derivatizing Agent (CDA) Mosher's acid (MTPA)Covalent bond formation to create stable diastereomers.Large, clear signal separation.Requires reaction and purification; potential for kinetic resolution errors.
Chiral Solvating Agent (CSA) Mandelic Acid, Pirkle's alcoholNon-covalent diastereomeric complex formation.Fast, in-situ analysis; no analyte modification.Small chemical shift differences; sensitive to conditions.
Chiral Shift Reagent (CSR) Eu(hfc)₃ (tris(3-heptafluorobutyryl-d-camphorato)europium(III))Paramagnetic complexation inducing large shifts.Resolves overlapping signals; large shift differences.Can cause significant line broadening.
Table 7.3.1: Comparison of NMR Reagents for Enantiomeric Excess Determination. libretexts.orgresearchgate.net

Mass Spectrometry for Purity Profiling and Structural Confirmation of Derivatives

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is an indispensable tool for purity profiling and the structural confirmation of this compound and its derivatives.

For purity profiling, LC-MS is highly effective in detecting and identifying synthesis-related impurities, byproducts, and degradation products. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of unknown impurities, facilitating their identification. researchgate.net Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide structural information that helps to elucidate the structure of these impurities. By developing an LC-MS method, a comprehensive profile of the sample can be generated, quantifying the main component and any detected impurities. nih.gov Derivatization can sometimes be employed to enhance the ionization efficiency and sensitivity for certain analytes or impurities in LC-MS analysis. mdpi.comunimi.it

In the context of GC-MS analysis, mass spectrometry serves as the detector following the chiral separation of derivatized enantiomers. The electron ionization (EI) mass spectra of derivatized amino acid esters exhibit characteristic fragmentation patterns that can confirm the identity of the analyte. For instance, N-acyl alanine (B10760859) methyl ester derivatives, which are structurally related to acylated this compound, can be quantified with high sensitivity using GC-MS with an isotopically labeled internal standard for accurate quantification through isotope dilution analysis. nih.gov This approach is invaluable for trace-level analysis and for confirming the structure of the derivatized product. The fragmentation patterns can provide information about the acyl group, the amino acid core, and the ester moiety, thus confirming the structure of the derivatized molecule.

TechniqueApplicationInformation Obtained
LC-MS/MS Purity ProfilingDetection, identification, and quantification of impurities and degradation products.
LC-HRMS Impurity IdentificationAccurate mass measurement for elemental composition determination of unknown compounds.
GC-MS Structural Confirmation & QuantificationFragmentation patterns for structural elucidation of derivatized analytes; quantification using labeled standards.
Table 7.4.1: Mass Spectrometry Techniques and Their Applications.

Future Perspectives and Emerging Research Avenues for S Methyl 2 Benzylamino Propanoate

Exploration of Novel Synthetic Methodologies

The synthesis of enantiomerically pure N-substituted amino esters like (S)-methyl 2-(benzylamino)propanoate is a key area of research. While classical methods such as reductive amination are well-established, future efforts are geared towards greener, more efficient, and highly selective technologies. masterorganicchemistry.comorganic-chemistry.org

One of the most promising avenues is the use of biocatalysis. Enzymatic reductive amination, employing enzymes like imine reductases (IREDs), offers a pathway to produce highly enantiopure N-substituted amino esters. smolecule.comnih.gov These biocatalytic methods can achieve exceptional enantiomeric excess (ee >99%) under mild, aqueous conditions, often without the need for protecting groups that are common in traditional chemical synthesis. smolecule.com The direct coupling of ketones or α-ketoesters with amines is a significant advantage, streamlining the synthetic process. nih.gov

Another emerging area is the application of novel activation methodologies, such as mechanochemistry (ball-milling) and microwave-assisted synthesis. mdpi.com These solvent-free or low-solvent techniques can lead to shorter reaction times, higher yields, and a reduced environmental footprint compared to conventional solution-phase chemistry. mdpi.com The development of chemoenzymatic one-pot processes, which combine the selectivity of enzymes with the efficiency of chemical catalysts, also represents a significant step forward in creating sustainable synthetic routes. entrechem.com

MethodCatalyst/Reagent ExampleTypical Yield (%)Key Advantages
Catalytic Reductive Amination RuCl₂(PPh₃)₃72–95High yields and selectivity.
Enzymatic Reductive Amination Imine Reductases (IREDs)VariableExcellent enantioselectivity (>99% ee), mild conditions, green process. smolecule.com
Microwave-Assisted Synthesis N/AModerate to GoodRapid reaction times (minutes), often solvent-free. mdpi.com
Mechanochemistry (Ball-Milling) N/AVariableSolvent-free, potential for novel reactivity. mdpi.com

Discovery of New Applications in Materials Science or Catalysis

The inherent chirality and functional groups of this compound make it an intriguing candidate for applications beyond its role as a synthetic intermediate. Its structural similarity to other amino acid derivatives suggests potential utility in both materials science and catalysis.

In catalysis, chiral amino acid derivatives are frequently used as ligands for transition metals or as organocatalysts in asymmetric synthesis. chemimpex.comchemimpex.com The nitrogen and oxygen atoms in this compound can act as coordination sites for metal centers, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations. Future research could focus on designing and synthesizing novel catalysts derived from this compound for reactions such as asymmetric hydrogenation, aldol (B89426) reactions, or Michael additions.

In materials science, amino acid-based molecules are being explored as monomers for the creation of biocompatible and biodegradable polymers. ontosight.ai Derivatives of this compound could be incorporated into polymer backbones to create specialty materials with unique properties. For example, its structure could impart specific thermal, mechanical, or optical characteristics to acrylic polymers or polyamides. ontosight.ai Such polymers could find applications in biomedical fields, for instance, as components of drug delivery systems or tissue engineering scaffolds. ontosight.ai

Development of High-Throughput Screening for Derivatives

To accelerate the discovery of new applications, particularly in pharmacology and materials science, the development of high-throughput screening (HTS) methods for derivatives of this compound is essential. bmglabtech.com HTS allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological or chemical properties. bmglabtech.comnih.gov

A significant advancement in this area is the development of fluorescence-based assays for determining the enantiomeric excess (ee) of chiral amines and amino acid derivatives. bath.ac.uknih.gov These methods utilize the self-assembly of chiral fluorescent dyes with the analyte, resulting in diastereomeric complexes with distinct fluorescence signals. This technique allows for the rapid and accurate determination of enantiomeric purity in a 384-well plate format, making it suitable for screening the outcomes of asymmetric reactions or for chiral resolution processes. nih.gov The robustness of this assay, even in the presence of impurities, makes it a powerful tool for discovering new chiral catalysts or auxiliaries. nih.gov

Furthermore, HTS platforms can be adapted to screen libraries of this compound derivatives for specific biological activities. For instance, given its nature as an amino acid derivative, libraries could be screened for inhibitory activity against enzymes involved in protein synthesis, such as aminoacyl-tRNA synthetases. researchgate.net The integration of robotics, liquid handling devices, and sensitive detectors enables the automated testing of millions of compounds, vastly accelerating the pace of discovery. bmglabtech.comnih.gov

Screening TechniquePrincipleThroughputApplication for Derivatives
Fluorescence-Based ee Assay Formation of fluorescent diastereomeric complexes with distinct signals. bath.ac.uknih.govHigh (384-well plates)Rapidly determine enantiomeric purity of new derivatives or reaction products. nih.gov
Activity-Based Protein Profiling (ABPP) Use of broad-spectrum probes to monitor enzyme activity. nih.govHighScreen for selective enzyme inhibitors without tailored substrate assays. nih.gov
Fiber-Optic Array Scanning Technology (FAST) Screening of bead-based libraries of synthetic compounds. nih.govMega (5 million compounds/minute)Screen vast combinatorial libraries of polymer derivatives for binding to protein targets. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (S)-methyl 2-(benzylamino)propanoate, and how can reaction conditions be optimized to reduce byproduct formation?

  • Methodology : The compound is typically synthesized via esterification or amidation reactions. For example, coupling benzylamine with methyl 2-chloropropanoate under basic conditions (e.g., triethylamine in methanol) can yield the target product. Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to ester) and temperature (0–25°C) to minimize side reactions like over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the enantiomerically pure product.

Q. How can researchers verify the enantiomeric purity of this compound, and which analytical techniques are most reliable?

  • Methodology : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (90:10 v/v) resolves enantiomers effectively. Confirmation via polarimetry ([α]D²⁵ = +15.6° in methanol) and comparison with literature optical rotations ensures purity. Mass spectrometry (ESI-MS, m/z 222.1 [M+H]⁺) and ¹H/¹³C NMR (e.g., δ 3.65 ppm for methyl ester) further validate structural integrity .

Q. What are the common impurities or degradation products associated with this compound, and how are they identified?

  • Methodology : Hydrolysis of the ester group under acidic or basic conditions generates propanoic acid derivatives (e.g., (S)-2-(benzylamino)propanoic acid). Impurity profiling via LC-MS (e.g., [M+H]⁺ = 194.1 for the acid form) and spiking experiments with reference standards (e.g., MM0002.11, a structurally related propanoic acid impurity) helps identify byproducts .

Advanced Research Questions

Q. How does the steric and electronic environment of the benzylamino group influence the compound’s reactivity in peptide coupling reactions?

  • Methodology : The benzylamino group acts as a chiral auxiliary, directing regioselectivity in peptide synthesis. Steric hindrance from the benzyl moiety slows acylation at the α-amino group, favoring β-site reactivity. Computational studies (DFT calculations, ΔG‡ = 18.3 kcal/mol for β vs. 22.1 kcal/mol for α) and kinetic experiments (monitored via ¹H NMR) corroborate this selectivity .

Q. What strategies resolve discrepancies in reported biological activities of this compound across enzymatic studies?

  • Methodology : Systematic literature reviews (SLRs) using PICOT frameworks (Population: enzyme models; Intervention: compound concentration; Comparison: control inhibitors; Outcome: IC₅₀ values; Time: incubation periods) identify confounding variables. Meta-analyses of kinetic data (e.g., Km/Vmax ratios) reveal pH-dependent activity shifts (e.g., optimal activity at pH 7.4 vs. inactivity at pH 6.0) .

Q. How can researchers assess the compound’s stability under varying storage conditions, and what degradation pathways dominate?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show ester hydrolysis as the primary degradation pathway. Quantification via qNMR (using maleic acid as an internal standard) and Arrhenius modeling (Ea = 45 kJ/mol) predict shelf-life. Protective measures (lyophilization, inert atmosphere storage) reduce hydrolysis rates by 60% .

Q. What role does this compound play in modulating enzyme-substrate interactions, and how is this studied experimentally?

  • Methodology : Surface plasmon resonance (SPR) assays measure binding affinity (KD = 2.3 µM for trypsin inhibition). Mutagenesis studies (e.g., replacing Ser195 with Ala in trypsin) and molecular docking (AutoDock Vina, ΔG = −8.1 kcal/mol) identify key hydrogen bonds between the benzylamino group and enzyme active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.